N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide
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Overview
Description
N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide is a compound that features a piperidine ring, a cyanomethyl group, and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide typically involves the reaction of piperidine derivatives with cyanomethylating agents and acrylamide. One common method is the Mannich reaction, where piperidine is reacted with formaldehyde and a cyanomethylating agent to form the intermediate, which is then reacted with acrylamide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyanomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a pharmacophore in drug discovery.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of smart polymers and materials with specific properties
Mechanism of Action
The mechanism of action of N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanomethyl group can act as a nucleophile, while the piperidine ring can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-[1-(2-phenethyl)piperidin-4-yl]prop-2-enamide (Acrylfentanyl): A synthetic opioid with a similar structure but different pharmacological properties.
Diacetone acrylamide: Another acrylamide derivative used in polymer chemistry.
Uniqueness
N-{[1-(cyanomethyl)piperidin-4-yl]methyl}prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields.
Properties
IUPAC Name |
N-[[1-(cyanomethyl)piperidin-4-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-2-11(15)13-9-10-3-6-14(7-4-10)8-5-12/h2,10H,1,3-4,6-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHIEWCKMKSNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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